molecular formula C12H9FN2O2S B063088 Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 181486-57-7

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B063088
CAS No.: 181486-57-7
M. Wt: 264.28 g/mol
InChI Key: UZDXFYLOOANIJW-UHFFFAOYSA-N
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Description

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a heterocyclic compound that belongs to the class of imidazobenzothiazoles.

Preparation Methods

The synthesis of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of Ethyl 7-fluoroimidazo

Properties

IUPAC Name

ethyl 6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c1-2-17-11(16)8-6-15-9-4-3-7(13)5-10(9)18-12(15)14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDXFYLOOANIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=C(C=C(C=C3)F)SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 7-fluoro-imidazo[2,1-b]-benzthiazole-2-carboxylate was prepared according to the procedure as outlined in Example 1, (Step 1). Starting from 6-fluoro-2-amino benzothiazole (10.0 g, 59.5 m.mol) and ethyl bromopyruvate (17.4 g, 89.2 mmol), 3.0 g (19% Yield) of ethyl 7-fluoro-imidazo[2,1-b]-benzthiazole-2-carboxylate was isolated as a brown semi-solid. (M+H) 265.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two

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